molecular formula C22H15N5O B11074737 4-(1H-benzotriazol-1-yl)-5-(2,6-dimethylphenoxy)benzene-1,2-dicarbonitrile

4-(1H-benzotriazol-1-yl)-5-(2,6-dimethylphenoxy)benzene-1,2-dicarbonitrile

Cat. No.: B11074737
M. Wt: 365.4 g/mol
InChI Key: JMOPZJPFNXBCGV-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(2,6-DIMETHYLPHENOXY)PHENYL CYANIDE is a complex organic compound that features a benzotriazole moiety, a cyano group, and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(2,6-DIMETHYLPHENOXY)PHENYL CYANIDE typically involves multiple steps, starting with the preparation of the benzotriazole moiety This can be achieved through the reaction of o-phenylenediamine with sodium nitrite in acidic conditions to form benzotriazole

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(2,6-DIMETHYLPHENOXY)PHENYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The benzotriazole moiety can be oxidized under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzotriazole moiety can yield benzotriazole N-oxide, while reduction of the cyano group can produce the corresponding amine.

Scientific Research Applications

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(2,6-DIMETHYLPHENOXY)PHENYL CYANIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It has potential antimicrobial properties and can be used in the development of new antibiotics.

    Medicine: It may be explored for its potential therapeutic effects.

    Industry: It can be used in the development of new materials with specific properties, such as UV stabilizers.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(2,6-DIMETHYLPHENOXY)PHENYL CYANIDE involves its interaction with specific molecular targets. The benzotriazole moiety can act as a ligand, binding to metal ions and affecting their reactivity. The cyano group can participate in nucleophilic addition reactions, while the dimethylphenoxy group can influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: A simpler compound with similar reactivity.

    2-Cyano-5-phenoxyphenyl cyanide: Lacks the benzotriazole moiety but has similar functional groups.

    2,6-Dimethylphenoxybenzotriazole: Similar structure but without the cyano group.

Properties

Molecular Formula

C22H15N5O

Molecular Weight

365.4 g/mol

IUPAC Name

4-(benzotriazol-1-yl)-5-(2,6-dimethylphenoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C22H15N5O/c1-14-6-5-7-15(2)22(14)28-21-11-17(13-24)16(12-23)10-20(21)27-19-9-4-3-8-18(19)25-26-27/h3-11H,1-2H3

InChI Key

JMOPZJPFNXBCGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2=C(C=C(C(=C2)C#N)C#N)N3C4=CC=CC=C4N=N3

Origin of Product

United States

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